An In-depth Technical Guide to Azido-PEG1-acid: A Versatile Bifunctional Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to Azido-PEG1-acid: A Versatile Bifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG1-acid is a heterobifunctional chemical linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its structure features a terminal azide group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit. This unique architecture provides researchers with orthogonal reactive handles for the sequential and controlled conjugation of different molecules. The azide group allows for highly specific and efficient "click chemistry" reactions, while the carboxylic acid can be readily coupled with primary amines to form stable amide bonds. The inclusion of a hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates, often improving their pharmacokinetic properties.
Core Chemical and Physical Properties
Azido-PEG1-acid is a well-defined chemical entity with consistent properties that are crucial for its application in sensitive biological systems.
Data Presentation: Key Properties of Azido-PEG1-acid
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-azidoethoxy)propanoic acid | [1] |
| Synonyms | N3-PEG1-COOH, Azido-PEG1-C2-acid | [1][2] |
| CAS Number | 1393330-34-1 | [3][4][5] |
| Molecular Formula | C5H9N3O3 | [3][4][5] |
| Molecular Weight | 159.1 g/mol | [3][4] |
| Purity | Typically ≥95% | [4][5] |
| Appearance | Varies (often a solid or oil) | |
| Solubility | Soluble in water, DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C for long-term storage | [4][5] |
Applications in Research and Drug Development
The bifunctional nature of Azido-PEG1-acid makes it a versatile building block for a variety of applications, most notably in the construction of complex biomolecules and targeted therapeutics.
Bioconjugation
The orthogonal reactivity of the azide and carboxylic acid groups allows for the precise, stepwise conjugation of different molecules. For example, a protein's lysine residues can be modified with the carboxylic acid end of the linker, introducing an azide handle onto the protein for subsequent reaction with an alkyne-modified payload via click chemistry. This strategy is widely used for:
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Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.
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PEGylation: Attaching PEG chains to therapeutic proteins or peptides to improve their solubility, stability, and circulation half-life.
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Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and diagnostic applications.
PROTACs and Targeted Protein Degradation
Azido-PEG1-acid and other PEG derivatives are extensively used as linkers in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker is a critical component of a PROTAC, as its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
A key target in cancer therapy is the Bromodomain-containing protein 4 (BRD4). PROTACs utilizing PEG linkers have been shown to be effective degraders of BRD4. The length of the PEG linker is a critical parameter for optimizing the degradation efficiency.
Data Presentation: Efficacy of BRD4-Targeting PROTACs with PEG Linkers
The following table summarizes the performance of a series of BRD4-targeting PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[3]
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
Experimental Protocols
The following are generalized protocols for the two primary reaction types involving Azido-PEG1-acid. It is important to note that optimal conditions may vary depending on the specific substrates and should be determined empirically.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid group of Azido-PEG1-acid to a primary amine-containing molecule.
Materials:
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Azido-PEG1-acid
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Amine-containing molecule (e.g., protein, peptide, or small molecule)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS) or Sulfo-NHS
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Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Anhydrous DMSO or DMF (for non-aqueous reactions)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of Azido-PEG1-acid, EDC, and NHS in an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer). EDC/NHS solutions should be prepared fresh.
-
Activation of Carboxylic Acid:
-
Aqueous: Dissolve Azido-PEG1-acid in Activation Buffer. Add EDC (e.g., 2-10 molar excess over Azido-PEG1-acid) and NHS (e.g., 2-10 molar excess) to the solution. Incubate for 15-30 minutes at room temperature.
-
Non-Aqueous: Dissolve Azido-PEG1-acid in anhydrous DMF or DCM. Add EDC and NHS. Stir at room temperature for 30 minutes.
-
-
Coupling to Amine:
-
Aqueous: Immediately add the activated Azido-PEG1-acid solution to the amine-containing molecule in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.
-
Non-Aqueous: Add the amine-containing molecule to the activated linker solution. If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
-
Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a quenching solution to consume any unreacted NHS-activated linker. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC) to remove excess reagents.
Data Presentation: Representative Yields for Amidation Reactions
| Reaction Type | Intermediate Product Yield | Final Amide Yield |
| EDC/NHS activation of poly(acrylic acid) | ~45% (NHS-ester) | ~70% |
| Synthesis of azido-terminated polyglycols | N/A | 77-98% |
Note: Yields are highly substrate-dependent and these values are for illustrative purposes.[8][9]
Click Chemistry: Azide-Alkyne Cycloaddition
The azide group of Azido-PEG1-acid can react with an alkyne-containing molecule via two main "click" chemistry pathways.
Materials:
-
Azide-functionalized molecule (product from section 4.1 or Azido-PEG1-acid itself)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA)
-
Solvent (e.g., DMSO/water mixture, PBS)
Procedure:
-
Reactant Preparation: Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent.
-
Catalyst Preparation: Prepare a fresh stock solution of the copper(I) catalyst by mixing CuSO₄ with the reducing agent and the ligand.
-
Reaction Setup: Add the copper catalyst solution to the mixture of reactants. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.
-
Incubation: Stir the reaction at room temperature. Reaction times can range from 30 minutes to 24 hours.
-
Purification: Purify the product using a suitable method (e.g., chromatography) to remove the copper catalyst and unreacted components.
Materials:
-
Azide-functionalized molecule
-
Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)
-
Solvent (e.g., PBS pH 7.4, DMSO)
Procedure:
-
Reactant Preparation: Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the chosen solvent.
-
Reaction Setup: Mix the two solutions. The reaction proceeds without a catalyst. A molar ratio of 1.5:1 of azide to cyclooctyne is often used.
-
Incubation: Allow the reaction to proceed at room temperature. SPAAC reactions are typically fast, often completing within a few hours.
-
Purification: Purify the conjugate as needed.
Data Presentation: Representative Yields for Click Chemistry Reactions
| Reaction Type | Conditions | Yield |
| CuAAC | PEG-functionalized alkyne with azide | 84% |
| SPAAC | Generally high and bioorthogonal | >90% |
Note: Yields can vary based on substrates and reaction conditions.
Experimental Workflows
The synthesis and evaluation of complex molecules like PROTACs using Azido-PEG1-acid follow a structured workflow.
Workflow for PROTAC Synthesis and Evaluation
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
